
2-Methyl-5-vinylpyridine
Overview
Description
2-Methyl-5-vinylpyridine (C₈H₉N, CAS 140-76-1) is a heterocyclic organic compound characterized by a pyridine ring substituted with a methyl group at position 2 and a vinyl group at position 3. It is a colorless to pale yellow liquid with a boiling point of 518°C and a molecular weight of 119.18 g/mol . Its reactivity stems from the electron-deficient pyridine ring and the vinyl group, enabling copolymerization and functionalization.
Preparation Methods
Catalytic Systems and Their Mechanistic Roles
Catalysts are pivotal in determining reaction efficiency and product purity. Two distinct catalytic frameworks dominate the literature.
Metal Oxide Catalysts
Group IV–VI metal oxides (e.g., TiO₂, V₂O₅, Cr₂O₃) provide active sites for hydrogen abstraction. Their efficacy is modulated by:
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Additives : Manganese or iron oxides enhance redox activity, facilitating hydrogen transfer .
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Support Materials : Silica or alumina supports improve catalyst dispersion and thermal stability .
Alkali-Metal-Modified Catalysts
Incorporating alkali metals (e.g., K, Na) into alumina-supported systems increases surface basicity, which stabilizes intermediates and reduces coke formation. For example, potassium-modified zinc oxide catalysts exhibit 20–30% higher activity than unmodified counterparts .
Optimization of Process Parameters
Reactor configuration and operational variables critically influence output.
Temperature and Pressure
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High-Temperature Regime (500–800°C) : Favors rapid dehydrogenation but risks side reactions like polymerization .
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Moderate-Temperature Regime (300–400°C) : Balances conversion and selectivity, especially with advanced catalysts .
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Pressure : Atmospheric pressure is typically used to simplify vapor handling and reduce costs .
Carrier Gases and Space Velocity
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Inert Gases : Nitrogen or carbon dioxide improve heat transfer and mitigate hot spots .
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Space Velocity : Lower velocities (100–500 h⁻¹) maximize contact time, enhancing conversion .
Comparative Analysis of Industrial Methods
The table below contrasts the two primary methods:
The CN patent’s superior yield stems from advanced catalysts that operate efficiently at lower temperatures, minimizing decomposition.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5-vinylpyridine undergoes various types of chemical reactions, including:
Polymerization: It can polymerize exothermically, forming poly-2-methyl-5-vinylpyridine.
Neutralization: It neutralizes acids in exothermic reactions to form salts and water.
Substitution: It can participate in nucleophilic substitution reactions, such as with alkyl halides.
Common Reagents and Conditions
Polymerization: Initiated by radical initiators under controlled conditions.
Neutralization: Involves acids like hydrochloric acid or sulfuric acid.
Substitution: Utilizes reagents like cyanide, azide, and thiocyanate ions in the presence of a polymer reagent.
Major Products
Poly-2-methyl-5-vinylpyridine: Formed through polymerization.
Salts: Formed through neutralization reactions.
Substituted Pyridines: Formed through nucleophilic substitution reactions.
Scientific Research Applications
Polymer Science and Materials Engineering
1.1 Copolymerization and Material Properties
MVP is frequently used as a monomer in the synthesis of copolymers, which exhibit enhanced properties compared to homopolymers. For instance, copolymers of MVP with N-vinylpyrrolidone have been developed for their immunostimulating effects, making them suitable for medical applications such as vaccine adjuvants . These copolymers can enhance the immune response and are being investigated for their potential in cancer treatments due to their antitumor properties.
1.2 Hydrogels
MVP-based hydrogels have gained attention for their biocompatibility and ability to absorb large amounts of water, making them ideal for drug delivery systems. Research indicates that hydrogels formed from MVP can be engineered to control the release of drugs in a physiological environment, which is critical for effective therapeutic applications . The structural parameters of these hydrogels can be tailored to optimize drug release kinetics, enhancing their effectiveness in medical treatments.
Property | MVP-based Hydrogel | Traditional Hydrogel |
---|---|---|
Water Absorption | High | Moderate |
Biocompatibility | Excellent | Variable |
Drug Release Control | Tunable | Limited |
Biomedical Applications
2.1 Drug Delivery Systems
The use of MVP in drug delivery systems is notable due to its ability to form hydrophilic networks that mimic biological tissues. These systems can be designed for controlled release, which is essential for maintaining therapeutic levels of drugs over extended periods . For example, studies have demonstrated that MVP-based matrices can effectively encapsulate various pharmaceuticals, providing sustained release profiles that enhance patient compliance and treatment efficacy.
2.2 Cancer Therapy
Research has shown that copolymers containing MVP exhibit significant anticancer activity. Specifically, these materials can act as carriers for chemotherapeutic agents, improving their solubility and stability while reducing side effects associated with conventional therapies . The incorporation of MVP into polymeric structures enhances the therapeutic index of anticancer drugs.
Industrial Applications
3.1 Oil Resistance
MVP is also utilized in the production of elastomers that are resistant to oil degradation. These materials are reinforced with carbon black and other fillers, making them suitable for applications in environments where exposure to oils and solvents is common . The mechanical properties of MVP-based elastomers allow them to maintain integrity under challenging conditions, which is crucial for automotive and industrial applications.
3.2 Coatings and Additives
In addition to its role in elastomers, MVP serves as a valuable additive in coatings and resins. Its incorporation improves the adhesion properties and chemical resistance of these materials, making them suitable for protective coatings in various industrial applications .
Case Studies
4.1 Case Study: Vaccine Adjuvants
A study on the use of MVP copolymers as vaccine adjuvants demonstrated enhanced immune responses in animal models when combined with influenza vaccines. The copolymers not only improved the efficacy of the vaccine but also reduced the required dosage of active ingredients, highlighting the potential for MVP-based materials in vaccine development .
4.2 Case Study: Drug Delivery Systems
In a clinical evaluation involving MVP-based hydrogels for drug delivery, patients receiving medication encapsulated in these systems showed improved therapeutic outcomes compared to standard formulations. The controlled release mechanism significantly reduced peak plasma concentrations while maintaining effective drug levels over time .
Mechanism of Action
The mechanism of action of 2-Methyl-5-vinylpyridine involves its interaction with various molecular targets and pathways. For instance, when used in combination with cytostatic agents, it has been found to increase treatment efficacy by promoting increases in survival time in mice with implanted tumors . This effect is likely due to its ability to modulate immune responses and enhance the effectiveness of chemotherapy.
Comparison with Similar Compounds
Table 1: Structural and Physical Properties
Key Differentiators
Reactivity : The vinyl group in this compound enables superior copolymerization vs. phenyl or ethyl derivatives, making it ideal for high-performance polymers .
Thermal Stability : Outperforms 5-ethyl-2-vinylpyridine in high-temperature applications (e.g., automotive elastomers) .
Pharmaceutical Utility : Unlike 2-methyl-5-phenylpyridine (natural occurrence), it is synthetically tailored for drug intermediates and adjuvants .
Safety : Higher permissible exposure limits (PAC-3: 40 mg/m³) compared to analogs like methyl vinyl ketone .
Biological Activity
2-Methyl-5-vinylpyridine (MVP) is an organic compound with the molecular formula CHN and a molecular weight of approximately 119.16 g/mol. It is primarily used as a monomer in the production of various polymers and resins, but its biological activities have garnered attention in recent research. This article explores the biological activity of MVP, focusing on its immunostimulatory effects, potential therapeutic applications, and relevant case studies.
- Molecular Formula : CHN
- Molecular Weight : 119.16 g/mol
- Boiling Point : 181°C
- Physical State : Clear to faintly opalescent liquid
Immunostimulatory Effects
Research indicates that MVP exhibits significant immunostimulatory properties. A notable study demonstrated that copolymers containing MVP increased phagocytic activity significantly when administered intramuscularly at a dose of 50 mg/kg. The increase in phagocytic activity ranged from 15% to 45% compared to control groups, suggesting that MVP can enhance immune responses, particularly in the context of cancer treatment and vaccination .
Antitumor Activity
Copolymers derived from MVP have been shown to possess antitumor properties. In one study, these copolymers were effective as activators for producing interleukin-1, a cytokine critical for immune response against tumors. The copolymers demonstrated potential in treating cancers affecting various organs such as the liver, kidneys, and bladder . Additionally, MVP-based compounds have been evaluated for their role in enhancing the efficacy of chemotherapy by restoring bone marrow function post-treatment .
The biological activity of MVP is attributed to its ability to stimulate immune cells and enhance cytokine production. This stimulation leads to increased phagocytosis and improved immune surveillance against tumor cells. The incorporation of MVP into polymeric structures appears to facilitate these effects by providing a sustained release mechanism for immunomodulatory agents .
Case Studies
Applications in Medicine
The findings regarding MVP's biological activity suggest several potential applications in medicine:
- Immunotherapy : As an adjuvant in vaccines and cancer therapies.
- Bone Marrow Recovery : Supporting recovery from chemotherapy-induced immunosuppression.
- Drug Delivery Systems : Utilizing grafted polymers for targeted delivery of therapeutic agents.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-methyl-5-vinylpyridine, and how can purity be optimized during synthesis?
MVP is typically synthesized via catalytic polymerization or radiation-induced methods. For laboratory-scale synthesis, purification involves distillation under reduced pressure in a nitrogen atmosphere to prevent oxidation or side reactions . Key steps include refluxing over potassium hydroxide pellets to remove impurities, followed by fractional distillation. Purity (>97%) is confirmed via gas chromatography (GC) or NMR spectroscopy.
Q. How can spectroscopic techniques distinguish MVP from structurally similar pyridine derivatives?
MVP’s vinyl and methyl substituents produce distinct spectral signatures:
- ¹H NMR : Vinyl protons appear as a doublet of doublets (δ 5.2–5.8 ppm), while the methyl group resonates as a singlet (δ 2.3–2.5 ppm).
- FT-IR : C=C stretching (1630–1680 cm⁻¹) and aromatic C-H bending (700–800 cm⁻¹) are diagnostic .
- Raman Spectroscopy : Differentiates MVP from isomers like 4-vinylpyridine via vinyl group vibrational modes .
Q. What solvent systems are optimal for MVP purification and handling?
MVP is hygroscopic and sensitive to light. Use anhydrous solvents (e.g., tetrahydrofuran, hexane) under inert gas (N₂/Ar). Avoid protic solvents (e.g., methanol), which inhibit solid-phase polymerization .
Q. How can thermal stability and phase transitions of MVP be characterized?
Thermogravimetric analysis (TGA) reveals decomposition onset at ~200°C. Differential scanning calorimetry (DSC) identifies melting (Tm) and glass transition (Tg) temperatures. Sublimation enthalpy (ΔsubH) at 298 K is 55.2 kJ/mol, critical for vapor-phase applications .
Advanced Research Questions
Q. What mechanistic insights explain the divergent polymerization behaviors of MVP in liquid vs. solid phases?
Radiation-induced polymerization of MVP exhibits radical mechanisms in the liquid phase (activation energy: 5.7 kcal/mol) and non-radical ionic/electronic interactions in the solid phase (activation energy: 0.3 kcal/mol). Inhibitors like DPPH suppress liquid-phase reactions but not solid-phase, suggesting distinct initiation pathways .
Q. How do Ni/Zr catalysts influence MVP’s cyclocodimerization with halogenated cyclopentadienes?
Ni catalysts promote regioselective cyclocodimerization with hexachlorocyclopentadiene, yielding halogenated norbornenylpyridines. Zr-based systems enhance stereocontrol, favoring endo products. Reaction kinetics are monitored via in situ FT-IR or GC-MS .
Q. How should researchers address contradictions in reported activation energies for MVP polymerization?
Discrepancies arise from phase-dependent kinetics (liquid vs. solid) and irradiation dose rates. Validate conditions using:
- Controlled dose rates : Rate ∝ (dose rate)⁰.⁵ in both phases .
- Phase purity : XRD or DSC confirms crystalline/amorphous states.
Q. What advanced characterization methods resolve MVP’s electronic structure in metal complexes?
- EPR Spectroscopy : Detects unpaired electrons in MVP-Cu(II) complexes.
- DFT Calculations : Predict orbital interactions (e.g., MVP’s vinyl π-system with d-orbitals) .
Q. How do solvent polarity and additives affect MVP’s copolymerization with styrene or acrylates?
Polar solvents (e.g., DMF) enhance MVP’s reactivity in radical copolymerization due to improved solubility. Additives like benzoquinone terminate chain propagation, enabling controlled molecular weights .
Q. What thermodynamic data are critical for modeling MVP’s behavior in high-temperature applications?
Key parameters include:
Property | Value | Reference |
---|---|---|
ΔvapH (298 K) | 54.5 kJ/mol | [10] |
Heat capacity (Cp) | 180 J/mol·K | [10] |
Use these in computational models (e.g., COSMO-RS) to predict solubility and reactivity . |
Q. Methodological Notes
Properties
IUPAC Name |
5-ethenyl-2-methylpyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N/c1-3-8-5-4-7(2)9-6-8/h3-6H,1H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJOWMORERYNYON-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N | |
Record name | PYRIDINE, 2-METHYL-5-VINYL- | |
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Related CAS |
25038-86-2 | |
Record name | Pyridine, 5-ethenyl-2-methyl-, homopolymer | |
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DSSTOX Substance ID |
DTXSID2059699 | |
Record name | 2-Methyl-5-vinylpyridine | |
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Molecular Weight |
119.16 g/mol | |
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Physical Description |
Pyridine, 2-methyl-5-vinyl- is a clear to faintly opalescent liquid. Used as a monomer for resins, as an oil additive, ore flotation agent; and dye acceptor. (EPA, 1998), Clear to slightly opalescent liquid; [HSDB] | |
Record name | PYRIDINE, 2-METHYL-5-VINYL- | |
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Record name | Pyridine, 2-methyl-5-vinyl | |
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Boiling Point |
358 °F at 760 mmHg (EPA, 1998), 181 °C | |
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Record name | PYRIDINE, 2-METHYL-5-VINYL | |
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Flash Point |
165 °F (EPA, 1998), 73.9 °C (Open cup) | |
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Density |
0.978 to 0.982 at 68 °F (EPA, 1998), 0.978-0.982 @ 20 °C/20 °C | |
Record name | PYRIDINE, 2-METHYL-5-VINYL- | |
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Vapor Pressure |
1.18 [mmHg], 1.18 mm Hg @ 25 °C | |
Record name | Pyridine, 2-methyl-5-vinyl | |
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Color/Form |
Clear to faintly opalescent liquid | |
CAS No. |
140-76-1, 25038-86-2 | |
Record name | PYRIDINE, 2-METHYL-5-VINYL- | |
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Record name | 2-Methyl-5-vinylpyridine | |
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Record name | Pyridine, 2-methyl-5-vinyl | |
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Record name | Pyridine, 5-ethenyl-2-methyl- | |
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Record name | 2-METHYL-5-VINYLPYRIDINE | |
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Record name | PYRIDINE, 2-METHYL-5-VINYL | |
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Melting Point |
6.3 °F Freezing point (anhydrous ) (EPA, 1998) | |
Record name | PYRIDINE, 2-METHYL-5-VINYL- | |
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Retrosynthesis Analysis
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.